molecular formula C8H11BrN2 B13639046 4-Bromo-6-isopropyl-2-methylpyrimidine

4-Bromo-6-isopropyl-2-methylpyrimidine

Cat. No.: B13639046
M. Wt: 215.09 g/mol
InChI Key: LKERMFMFCKXFHG-UHFFFAOYSA-N
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Description

4-Bromo-6-isopropyl-2-methylpyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 4, an isopropyl group at position 6, and a methyl group at position 2. Pyrimidines are aromatic heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility in substitution patterns and reactivity. The methyl group at position 2 contributes steric bulk and modulates electronic effects on the aromatic ring .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-2-methyl-6-propan-2-ylpyrimidine

InChI

InChI=1S/C8H11BrN2/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3

InChI Key

LKERMFMFCKXFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Br)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the pyrimidine core with appropriate substituents at positions 2 and 6 (methyl and isopropyl groups respectively).
  • Selective bromination at position 4 of the pyrimidine ring.

This approach is consistent with pyrimidine chemistry where halogenation often occurs at electron-rich or activated positions.

Synthesis of 6-Alkyl-2-methylpyrimidine Precursors

The starting materials are usually 6-alkyl-2-methylpyrimidines, where the alkyl group can be isopropyl. According to literature, 6-alkylpyrimidine-2,4(1H,3H)-diones can be prepared and subsequently converted to the desired halogenated pyrimidines.

A representative method involves:

  • Preparation of 6-isopropylpyrimidine-2,4-dione by condensation reactions involving amidines and malonate derivatives.
  • Bromination of the 6-alkylpyrimidine-2,4-dione to introduce bromine at position 5 or 4, depending on the substrate and conditions.

Bromination to Obtain 4-Bromo Derivative

A key step is the bromination of the pyrimidine core. One efficient method described involves:

  • Reacting 6-alkyl-pyrimidine-2,4(1H,3H)-dione with bromine in aqueous medium under stirring.
  • Heating the reaction mixture to boiling and allowing it to stand overnight to precipitate the brominated product.
  • Filtration, washing, and drying to isolate the brominated pyrimidine.

This step yields 5-bromo-6-alkyl-pyrimidine-2,4-dione intermediates, which can then be converted to 4-bromo derivatives by further chlorination and substitution steps.

Conversion to this compound

Following bromination, the 5-bromo-6-alkyl-pyrimidine-2,4-dione is treated with phosphoryl chloride under reflux to replace the 2,4-dione oxygens with chlorine atoms, yielding 5-bromo-2,4-dichloro-6-alkylpyrimidines.

Subsequent reactions, such as nucleophilic substitutions or further functional group manipulations, enable the formation of 4-bromo derivatives at position 4.

Alternative Synthetic Routes

Other methods include:

  • Use of triphosgene as a safer alternative to POCl3 or phosgene for chlorination steps in pyrimidine synthesis, improving safety and environmental impact.
  • Multi-step syntheses involving amidine hydrochlorides, sodium methylate, and methyl malonate under controlled temperature conditions to build the pyrimidine ring with desired substituents.

Detailed Reaction Conditions and Yields

Representative Procedure for Pyrimidine Core Synthesis

Step Reagents & Conditions Description Yield (%)
1 Sodium methylate (2.5-4.5 mol equiv), methyl malonate (1 mol), B amidine hydrochloride salt (1-2 mol equiv), methanol, ice bath, then 18-25 °C for 3-5 h Formation of 4,6-dihydroxy-2-methylpyrimidine intermediate 86-87%
2 Removal of methanol under reduced pressure, addition of water, pH adjustment to 1-2 with HCl Crystallization of intermediate -
3 Filtration, washing with ice methanol and ice water, drying Isolation of white solid intermediate -

Bromination Step

Step Reagents & Conditions Description Yield (%)
1 6-isopropylpyrimidine-2,4-dione (20 mmol), bromine (20 mmol), water (40 mL), stirring, heating to boiling, overnight Bromination to 5-bromo-6-isopropylpyrimidine-2,4-dione ~70%
2 Filtration, washing, drying at 80 °C Isolation of brominated product -

Chlorination and Conversion to 4-Bromo Derivative

Step Reagents & Conditions Description Yield (%)
1 5-bromo-6-isopropylpyrimidine-2,4-dione (10 mmol), phosphoryl chloride (10 mL), reflux 3 h Conversion to 5-bromo-2,4-dichloro-6-isopropylpyrimidine 60-70%
2 Removal of excess POCl3 under vacuum, precipitation in ice, extraction with chloroform, drying Isolation of dichloro derivative -

Final Functionalization

Further substitution or bromination at position 4 can be achieved by nucleophilic aromatic substitution or selective bromination techniques, depending on the desired final compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Yield Notes
Direct synthesis of 4,6-dihydroxy-2-methylpyrimidine Sodium methylate, methyl malonate, B amidine hydrochloride Methanol, ice bath, HCl 0-25 °C, 3-5 h 4,6-dihydroxy-2-methylpyrimidine 86-87% Triphosgene used instead of POCl3 for safer process
Bromination of 6-isopropylpyrimidine-2,4-dione 6-isopropylpyrimidine-2,4-dione Bromine, water Stirring, reflux, overnight 5-bromo-6-isopropylpyrimidine-2,4-dione ~70% Simple aqueous bromination
Chlorination to dichloro derivative 5-bromo-6-isopropylpyrimidine-2,4-dione Phosphoryl chloride Reflux 3 h 5-bromo-2,4-dichloro-6-isopropylpyrimidine 60-70% Precursor to 4-bromo derivatives

Analytical and Purification Techniques

  • Reaction progress and purity are monitored by thin-layer chromatography (TLC) using chloroform as the mobile phase.
  • Elemental analysis confirms the composition of synthesized compounds.
  • Crystallization under controlled temperature (0-5 °C) and washing with ice methanol and ice water improve purity.
  • Drying under vacuum or at moderate temperatures (around 80 °C) ensures removal of solvents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl or diaryl compounds .

Scientific Research Applications

4-bromo-2-methyl-6-(propan-2-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-6-(propan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied .

Comparison with Similar Compounds

4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0)

  • Structural Differences: Bromine at position 6 (vs. position 4 in the target compound). Amino group at position 4 (vs. bromine in the target compound). Methyl group retained at position 2.
  • Impact on Properties: The amino group is electron-donating, increasing ring reactivity toward electrophilic substitution compared to the electron-withdrawing bromine in the target compound.
  • Similarity Score : 0.87 (highest among analogs) .

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1378259-23-4)

  • Structural Differences: Trifluoromethyl group at position 2 (vs. methyl in the target compound). Amino group at position 4 (vs. bromine). Bromine at position 6 (vs. isopropyl).
  • Impact on Properties :
    • The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at position 2 compared to the methyl group.
    • Bromine at position 6 may hinder nucleophilic substitution due to steric effects from adjacent substituents.
  • Similarity Score : 0.69 .

4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine

  • Structural Differences :
    • Methoxy group at position 2 (vs. methyl).
    • Phenyl-substituted benzimidazole moiety at position 6 (vs. isopropyl).
  • Impact on Properties: Methoxy groups enhance electron density at position 2, favoring electrophilic aromatic substitution.
  • Relevance : Demonstrates how heterocyclic extensions at position 6 influence π-π interactions in supramolecular chemistry .

5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidine Derivatives

  • Structural Differences :
    • Bromomethyl group at position 5 (vs. bromine at position 4).
    • Fluorophenyl group at position 4 (vs. bromine).
    • Retains isopropyl at position 6.
  • Bromomethyl allows for alkylation reactions, diverging from the target compound’s bromine-mediated cross-coupling utility.
  • Application : Highlights the role of halogen positioning in directing synthetic pathways .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Similarity Score Notable Properties
4-Bromo-6-isopropyl-2-methylpyrimidine Br (4), iPr (6), Me (2) Bromine, isopropyl, methyl Reference High lipophilicity, cross-coupling site
4-Amino-6-bromo-2-methylpyrimidine NH₂ (4), Br (6), Me (2) Amino, bromine, methyl 0.87 Enhanced hydrophilicity, electrophilic reactivity
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine NH₂ (4), CF₃ (2), Br (6) Trifluoromethyl, amino, bromine 0.69 Electron-deficient ring, steric hindrance
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine OMe (2), Ph-benzimidazole (6) Methoxy, phenyl-benzimidazole N/A Aromatic stacking, reduced solubility
5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidine BrCH₂ (5), F-Ph (4), iPr (6) Bromomethyl, fluorophenyl N/A Alkylation potential, hydrophobic binding

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-6-isopropyl-2-methylpyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be adapted from bromination strategies for analogous pyrimidines. A two-step approach is recommended:

Core Formation : Start with 6-isopropyl-2-methylpyrimidine. Introduce the bromine substituent at the 4-position using N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst, similar to methods for 2-bromo-4-phenylpyrimidine .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC and confirm purity using GC-MS.
Key Variables : Temperature (60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios (NBS:substrate = 1:1.1) significantly affect yield. Pilot small-scale reactions to optimize conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) to resolve signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and methyl substituents (δ 2.5–2.7 ppm). Coupling patterns distinguish bromine’s deshielding effects .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray Crystallography : For absolute configuration, co-crystallize with a heavy atom (e.g., iodine) if single crystals form, as demonstrated in structural studies of brominated pyridines .

Advanced Research Questions

Q. How can computational chemistry guide the design of cross-coupling reactions involving this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways:
  • Reactivity Prediction : Calculate bond dissociation energies (BDEs) for the C-Br bond to assess suitability in Suzuki-Miyaura couplings. Compare with known catalysts (e.g., Pd(PPh₃)₄) .
  • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) using COSMO-RS models to optimize activation barriers.
  • Steric Maps : Generate electrostatic potential surfaces to predict steric hindrance from the isopropyl group, which may influence regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for brominated pyrimidine derivatives?

  • Methodological Answer : Address variability through systematic controls:
  • Dose-Response Curves : Test compound purity (≥95% by HPLC) across multiple concentrations to rule out impurity-driven artifacts.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity in enzyme inhibition assays (e.g., kinase panels).
  • Metabolic Stability : Assess hepatic microsomal stability (human/rodent) to identify confounding metabolites, as seen in studies of structurally related pyrimidines .

Q. How can advanced chromatographic techniques improve purification of this compound from complex mixtures?

  • Methodological Answer : Leverage hyphenated systems:
  • HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate brominated isomers. Monitor UV absorption at 254 nm.
  • Preparative SFC : Supercritical fluid chromatography (CO₂/MeOH) enhances resolution for nonpolar intermediates, reducing solvent waste .

Experimental Design Considerations

Q. What are the critical factors in designing stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Temperature/Humidity : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; brominated pyrimidines are prone to hydrolysis under acidic conditions .
  • Light Sensitivity : Expose to UV light (365 nm) to assess photolytic decomposition. Use amber vials for long-term storage.

Data Analysis and Interpretation

Q. How to analyze regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Combine experimental and computational
  • Isotopic Labeling : Introduce deuterium at specific positions to track substitution patterns via ²H NMR.
  • Hammett Plots : Correlate substituent effects (σ values) with reaction rates to quantify electronic contributions from the isopropyl group .

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